tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a methoxypyridinyl moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-methoxypyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures, followed by the addition of methyl iodide to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy group and the pyrrolidine ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to bind to specific proteins makes it useful in the investigation of biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methoxypyridinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4S)-4-fluoro-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness: What sets tert-Butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its specific combination of functional groups. The presence of both the methoxypyridinyl and pyrrolidine moieties provides unique reactivity and binding properties, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C15H22N2O3 |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-8-12(17)11-7-5-9-16-13(11)19-4/h5,7,9,12H,6,8,10H2,1-4H3 |
InChI Key |
ZLJAVIOFFYUJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)OC |
Origin of Product |
United States |
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